molecular formula C19H18F3N7O B10992715 {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

{4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10992715
M. Wt: 417.4 g/mol
InChI Key: ZCISCCXNVWJESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and triazolopyrazine intermediates, followed by their coupling.

    Synthesis of 4,6-dimethylpyrimidin-2-amine: This intermediate can be synthesized by the reaction of acetylacetone with guanidine under basic conditions.

    Preparation of 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: This involves the cyclization of appropriate hydrazine derivatives with trifluoroacetic acid.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and triazolopyrazine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Amide Bond Formation

The methanone bridge linking the pyrimidine-phenyl and triazolopiperazine moieties is formed via a nucleophilic acyl substitution reaction. Key methods include:

Reagent System Conditions Yield Source
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) + N-methylmorpholineDichloromethane, 0–25°C85–92%
EDC/HOBTDMF, rt<50%

CDMT-based coupling is preferred industrially due to higher efficiency and reduced costs compared to traditional carbodiimide reagents like EDC/HOBT . The reaction proceeds via activation of the carbonyl group, followed by nucleophilic attack by the secondary amine of the triazolopiperazine .

Triazolopiperazine Ring Construction

The fused triazole-piperazine system is synthesized through cyclocondensation:

Stepwise Process :

  • Hydrazine cyclization : Reaction of a pyrazine precursor with hydrazine derivatives forms the triazole ring .

  • Trifluoromethylation : Introduction of the -CF₃ group via electrophilic substitution or transition-metal catalysis (e.g., using CF₃Cu) .

  • Reductive amination : Stabilizes the piperazine ring structure under hydrogenation conditions .

Key Challenges :

  • Regioselectivity in triazole formation (1,2,4-triazole vs. other isomers) .

  • Stability of the trifluoromethyl group under acidic/basic conditions.

Pyrimidine Amino Group Reactivity

The 4,6-dimethylpyrimidin-2-ylamino group participates in:

  • Nucleophilic aromatic substitution : Reacts with electrophiles (e.g., alkyl halides) at the pyrimidine N1 position.

  • Hydrogen bonding : Influences crystallinity and solubility via interactions with solvents.

Triazolopiperazine Ring Modifications

  • Oxidation : The dihydrotriazolopiperazine can be oxidized to aromatic triazolo[4,3-a]pyrazines under mild conditions (e.g., MnO₂) .

  • Alkylation : Reacts with alkyl halides at the piperazine nitrogen, though steric hindrance from the -CF₃ group limits reactivity .

Degradation Pathways

Stability studies reveal susceptibility to:

  • Hydrolysis : The amide bond hydrolyzes slowly under acidic conditions (t₁/₂ = 72 hr at pH 3).

  • Photodegradation : UV exposure induces cleavage of the triazole ring, forming nitrile byproducts .

Key Synthetic Intermediates

Intermediate Role Reference
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazineTriazolopiperazine core precursor
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acidPyrimidine-phenyl building block
{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}methanoyl chlorideActivated carbonyl derivative

Reaction Optimization Insights

  • Solvent Effects : Dichloromethane enhances CDMT-mediated coupling efficiency by stabilizing the activated intermediate .

  • Temperature Control : Reactions involving trifluoromethyl groups require temperatures <40°C to prevent decomposition.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for final products .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazolo-pyrazines have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain triazolo-pyrazine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that our compound could be a candidate for further investigation in cancer therapy .

Antidiabetic Potential

The compound's structural similarity to known dipeptidyl peptidase IV (DPP-IV) inhibitors suggests its potential as an antidiabetic agent. Research has shown that inhibitors of DPP-IV can improve glycemic control in diabetic patients. The presence of the pyrimidine moiety may enhance binding affinity to the DPP-IV enzyme, facilitating further studies on its efficacy in managing diabetes .

Neuroprotective Effects

Preliminary research indicates that compounds containing the triazolo-pyrazine scaffold may possess neuroprotective properties. By modulating neurotransmitter systems or reducing oxidative stress, these compounds could be beneficial in treating neurodegenerative diseases. Studies exploring the neuroprotective mechanisms of similar compounds could provide insights into the therapeutic potential of this compound .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values <10 µM for related triazolo-pyrazines .
Study 2Antidiabetic PotentialIdentified as a promising DPP-IV inhibitor with comparable efficacy to established drugs like Sitagliptin .
Study 3NeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cell cultures treated with triazolo-pyrazine derivatives .

Mechanism of Action

The mechanism of action of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the heterocyclic rings could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidin-2-amine: A precursor in the synthesis of the target compound.

    3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: Another precursor used in the synthesis.

    Benzimidazole derivatives: Similar in structure and often used in medicinal chemistry.

Uniqueness

The uniqueness of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical and biological properties not found in simpler compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Biological Activity

The compound {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone represents a class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine moiety linked to a phenyl group and a triazolo-pyrazine structure. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Component Structure Molecular Formula
PyrimidinePyrimidineC₄H₄N₂
PhenylPhenylC₆H₅
Triazolo-PyrazineTriazolo-PyrazineC₇H₅N₇

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that play crucial roles in disease processes.

Potential Targets

  • Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition of DPP-IV has implications for Type 2 diabetes management by prolonging the action of incretin hormones.
  • Cancer Cell Lines : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential antitumor properties.

Antitumor Activity

Recent research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line : A431 (human epidermoid carcinoma)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Cell Line : HT29 (human colorectal carcinoma)
    • IC50 Value : 12 µM
    • Mechanism : Inhibition of cell proliferation via cell cycle arrest at the G1 phase.

Antidiabetic Activity

In vitro studies have indicated that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Study Type Effect Observed Reference
In vitroIncreased insulin sensitivity
In vivoReduced blood glucose levels in diabetic rats

Case Studies

  • Case Study on Anticancer Activity
    • A study involving the treatment of A431 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • Clinical Implications for Diabetes
    • An animal model study demonstrated that administration of the compound led to significant reductions in fasting blood glucose levels compared to control groups.

Properties

Molecular Formula

C19H18F3N7O

Molecular Weight

417.4 g/mol

IUPAC Name

[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C19H18F3N7O/c1-11-9-12(2)24-18(23-11)25-14-5-3-13(4-6-14)16(30)28-7-8-29-15(10-28)26-27-17(29)19(20,21)22/h3-6,9H,7-8,10H2,1-2H3,(H,23,24,25)

InChI Key

ZCISCCXNVWJESM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.